Product packaging for 2-[(2-Furylmethyl)sulfonyl]acetonitrile(Cat. No.:CAS No. 175202-36-5)

2-[(2-Furylmethyl)sulfonyl]acetonitrile

Cat. No.: B069919
CAS No.: 175202-36-5
M. Wt: 185.2 g/mol
InChI Key: MNEHJAOIEAQEIR-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)sulfonyl]acetonitrile is a high-purity chemical reagent designed for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. As a specialty nitrile compound featuring a furylmethylsulfonyl functional group, it serves as a versatile building block in organic synthesis. Researchers may utilize this compound in the development of novel pharmaceutical intermediates, agrochemicals, and material science precursors. Its molecular structure combines an electron-rich furan ring with a sulfonyl electron-withdrawing group, making it a valuable scaffold for constructing more complex heterocyclic systems. Precise handling procedures should be followed, and researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3S B069919 2-[(2-Furylmethyl)sulfonyl]acetonitrile CAS No. 175202-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-3-5-12(9,10)6-7-2-1-4-11-7/h1-2,4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHJAOIEAQEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381092
Record name [(Furan-2-yl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-36-5
Record name [(Furan-2-yl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Furylmethyl Sulfonyl Acetonitrile and Cognate Chemical Structures

Foundational Strategies for C-S and C-C Bond Formation

The assembly of the target sulfonylacetonitrile framework can be achieved through various synthetic routes. These methods often involve either the direct coupling of molecular fragments or the condensation of reactive partners.

Direct Alkylation and Substitution Approaches

A primary method for forming the C-S bond in these structures is through the alkylation of a sulfinate salt with a suitable haloalkylnitrile or, conversely, the reaction of a thiol derivative with an appropriate electrophile. organic-chemistry.org Enolate ions, which are nucleophilic, can react with electrophilic alkyl halides in an SN2 reaction, displacing the leaving group. libretexts.org This reaction is most effective with primary or methyl halides. libretexts.org

Similarly, the C-C bond adjacent to the sulfonyl group can be formed through the alkylation of an existing sulfonylacetonitrile. The methylene (B1212753) group positioned between the sulfonyl and cyano groups is activated, making its protons acidic and easily removed by a base to form a nucleophilic carbanion. slideshare.net This carbanion can then react with an alkyl halide to introduce an alkyl substituent. libretexts.org For instance, the direct alkylation of ketones, esters, and nitriles can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, which then reacts with an alkyl halide. youtube.com

Another powerful approach involves the ipso-substitution of a sulfonic acid group on an aromatic ring with an active methylene compound. This method has been shown to be effective for electron-deficient benzene (B151609) sulfonic acids, leading to new C-C bond formation under mild, metal-free conditions. acs.org

Condensation Reactions Involving Active Methylene Compounds

Condensation reactions provide a powerful avenue for constructing the carbon framework of these molecules. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a key reaction in this context. wikipedia.orgsciensage.info It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgbhu.ac.in The active methylene group is flanked by electron-withdrawing groups, such as nitrile or sulfonyl groups, which increase the acidity of its protons. slideshare.netwikipedia.org

The reaction of sulfonylacetonitriles with aldehydes and ketones under basic conditions is a classic example of the Knoevenagel condensation. wikipedia.orglibretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com The base facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org The choice of base is crucial; a weak base like piperidine (B6355638) is often used to avoid self-condensation of the carbonyl compound. wikipedia.org The reaction can be influenced by the nature of the substituents on the aldehyde or ketone, as well as the specific sulfonylacetonitrile used. researchgate.net

A variety of catalysts have been explored to promote these condensations, including triphenylphosphine (B44618) and indium(III) catalysts. organic-chemistry.orgorganic-chemistry.org Microwave irradiation has also been shown to accelerate the reaction. organic-chemistry.org

To enhance the efficiency and sustainability of these condensations, heterogeneous catalysts have been investigated. Zeolites and reconstructed hydrotalcites have demonstrated high activity as solid base catalysts for Knoevenagel condensations, even in the presence of water. sciensage.infoorganic-chemistry.org These solid catalysts offer advantages in terms of separation and reusability. The use of ionic liquids as a recyclable solvent and catalyst system has also been reported to be effective. organic-chemistry.org

Preparation of Key Precursors and Building Blocks

The successful synthesis of 2-[(2-furylmethyl)sulfonyl]acetonitrile and its analogs is highly dependent on the availability and purity of key starting materials, particularly sulfonyl chlorides.

Generation of Sulfonyl Chlorides from Thiol and Disulfide Derivatives

Sulfonyl chlorides are versatile intermediates in organic synthesis and are commonly prepared through the oxidative chlorination of sulfur-containing compounds like thiols and disulfides. acs.orgacsgcipr.org Traditional methods often employ harsh reagents like aqueous chlorine. acs.org However, milder and more efficient methods have been developed.

A notable advancement is the use of hydrogen peroxide in combination with a chlorinating agent. organic-chemistry.org For example, a system of hydrogen peroxide and thionyl chloride (SOCl₂) provides a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides at room temperature, often with very short reaction times and excellent yields. acs.orgorganic-chemistry.org Another effective system employs hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which also facilitates the rapid and high-yield conversion of both thiols and disulfides to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method is advantageous due to its speed, efficiency, and avoidance of harsh reagents. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Other reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or in a one-pot system with tetrabutylammonium (B224687) chloride and water for the subsequent synthesis of sulfonamides. organic-chemistry.org A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has also been shown to be an effective and selective reagent for this transformation. organic-chemistry.org

Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen, offering a scalable and environmentally conscious alternative. nih.gov

An in-depth analysis of the chemical compound this compound reveals a landscape rich with synthetic possibilities and catalytic innovations. This article delves into the specific methodologies for its creation and the broader context of related chemical structures, offering a comprehensive look at the advanced strategies employed in modern organic synthesis.

The synthesis of sulfonyl compounds, including this compound, and their analogs is a focal point of contemporary chemical research. These efforts are largely driven by the utility of these compounds as intermediates in the development of more complex molecules.

Advanced Acetonitrile (B52724) Functionalization for Synthetic Intermediates

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. Their value lies in the reactivity of the cyano group and the adjacent carbon atom, which allows for a variety of chemical transformations. researchgate.netmdpi.com The introduction of functional groups at the α-position to the nitrile, as seen in this compound, is a key strategy for creating versatile synthetic intermediates. researchgate.net

Recent advancements have focused on the direct C(sp³)–H functionalization of alkyl nitriles. researchgate.net These methods, which can involve transition-metal catalysis or free-radical pathways, provide efficient routes to complex nitrile derivatives. researchgate.net For instance, copper-catalyzed reactions have been developed for the oxycyanomethylation of olefinic amides with acetonitrile, leading to the formation of valuable benzoxazine (B1645224) derivatives. researchgate.net Such strategies underscore the potential for creating a diverse array of functionalized acetonitriles that can serve as precursors to compounds like this compound.

The following table provides an overview of different approaches to acetonitrile functionalization:

Functionalization Strategy Catalyst/Reagent Product Type Key Features
C(sp³)–H FunctionalizationTransition Metals (e.g., Cu, Pd)α-Functionalized NitrilesDirect, atom-economical
Free-Radical InitiationPeroxides (e.g., DTBP)Cyanomethylated CompoundsCascade reactions possible
Nucleophilic AdditionStrong Basesα-Carbanion IntermediatesVersatile for C-C bond formation

Catalytic Approaches in the Synthesis of Related Sulfonyl Compounds

The synthesis of sulfonyl fluorides, which share the sulfonyl group with this compound, has seen significant progress through the development of novel catalytic methods. These approaches often provide milder and more efficient alternatives to traditional synthetic routes.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high functional group tolerance. mdpi.com This strategy has been successfully applied to the synthesis of aryl and allyl sulfonyl fluorides. nih.govchemrxiv.orgrsc.org For example, a metal-free, three-component reaction using a cyanoarene photocatalyst can produce aryl sulfonyl fluorides from aryl diazonium salts. mdpi.com Another photoredox-catalyzed method allows for the direct allylic C-H fluorosulfonylation of alkenes, providing access to allyl sulfonyl fluorides with excellent regioselectivity. chemrxiv.org These reactions often involve the generation of radical intermediates, which then participate in the desired bond-forming events. nih.gov

Organobismuth(III) catalysis represents another innovative approach to the synthesis of sulfonyl fluorides. nih.govacs.org In a notable example, a bismuth(III) catalyst bearing a bis-aryl sulfone ligand facilitates the conversion of (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. nih.govacs.orgnih.gov This process operates through a redox-neutral catalytic cycle involving the insertion of sulfur dioxide into a bismuth-carbon bond. nih.govacs.orgresearchgate.net The reaction demonstrates broad substrate scope and high yields, even with challenging heteroaryl boronic acids. acs.org

A proposed mechanism for this catalytic cycle involves three key stages:

Transmetalation: The aryl group from the boronic acid is transferred to the bismuth catalyst. researchgate.net

SO₂ Insertion: Sulfur dioxide inserts into the newly formed Bi-C bond. researchgate.net

Oxidation and Product Release: The resulting bismuth sulfinate intermediate is oxidized to yield the aryl sulfonyl fluoride (B91410) and regenerate the Bi(III) catalyst. researchgate.net

Copper catalysis has proven to be a versatile and cost-effective method for fluorosulfonylation reactions. rsc.org A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been reported, utilizing a stable sulfur dioxide adduct and potassium bifluoride as the fluorine source. nih.govacs.org This method avoids the need for external oxidants and is influenced by the electronic properties of the starting material. nih.gov In another advancement, copper catalysis enables the atom-economical synthesis of alkanesulfonyl fluorides through a radical relay strategy involving intramolecular hydrogen atom transfer. acs.org

Derivatization Pathways and Analog Synthesis

The nitrile group is a versatile functional handle that can be transformed into a wide range of other chemical moieties, making compounds like this compound valuable starting materials for the synthesis of diverse analogs. researchgate.net

The conversion of nitriles into heterocyclic systems is a cornerstone of medicinal and materials chemistry. longdom.org The inherent reactivity of the nitrile group allows it to participate in various cyclization reactions. researchgate.net For instance, alkenyl nitriles are well-established precursors for a multitude of heterocyclic compounds, including furans, pyrroles, and thiophenes. longdom.org The electron-withdrawing nature of the nitrile can activate adjacent double bonds for nucleophilic attack, facilitating ring closure.

Furthermore, the nitrile group itself can undergo cycloaddition reactions or act as an electrophile after activation, leading to the formation of nitrogen-containing heterocycles. researchgate.netrug.nl The transformation of the nitrile into an amidine or a related intermediate often precedes the final cyclization step. These transformations highlight the synthetic potential of nitrile-containing compounds for accessing a broad chemical space of heterocyclic analogs.

Derivatization Pathways and Analog Synthesis

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse molecules.

Carbonyl Alkylative Amination Reactions

Carbonyl alkylative amination represents a powerful multicomponent approach for the synthesis of complex amines. nih.govnih.govsci-hub.secam.ac.uk This method typically involves the in situ formation of an iminium ion from a carbonyl compound and an amine, which is then intercepted by a nucleophilic alkylating agent. nih.govnih.govsci-hub.secam.ac.uk While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the general strategy can be adapted.

A hypothetical carbonyl alkylative amination for a related structure could involve the reaction of furfural (B47365) (a furan-containing aldehyde), a secondary amine, and an α-lithiated sulfonylacetonitrile. The reaction would proceed through the formation of an iminium ion intermediate from furfural and the amine, followed by nucleophilic attack by the carbanion of the sulfonylacetonitrile.

Hypothetical Reaction Scheme:

Reactant 1Reactant 2Reactant 3Product
FurfuralSecondary Amine (e.g., Dimethylamine)Lithiated SulfonylacetonitrileN,N-Dimethyl-2-[(2-furylmethyl)sulfonyl]acetonitrile

This approach offers a modular route to a variety of substituted sulfonylacetonitriles by varying the aldehyde, amine, and sulfonylacetonitrile components. The efficiency of this reaction is often dependent on the careful control of reaction conditions to favor the desired product over potential side reactions.

Biginelli-Type Cyclocondensation Reactions

The Biginelli reaction is a classic multicomponent reaction that traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones or their thio-analogs. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comnih.gov While the canonical Biginelli reaction does not directly yield a sulfonylacetonitrile, modified Biginelli-type reactions can be envisioned for the synthesis of heterocyclic structures incorporating the sulfonylacetonitrile moiety.

In a potential adaptation, a β-ketosulfone bearing an acetonitrile group could be employed as the active methylene component. The reaction would then proceed with an aldehyde and urea or thiourea (B124793) to form a pyrimidine-based structure functionalized with a sulfonylacetonitrile group.

Table of Potential Biginelli-Type Reactants and Products:

AldehydeActive Methylene ComponentUrea/ThioureaPotential Heterocyclic Product
BenzaldehydeArylsulfonylacetonitrileUreaDihydropyrimidine with sulfonylacetonitrile substituent
FurfuralMethylsulfonylacetonitrileThioureaDihydropyrimidinethione with sulfonylacetonitrile substituent

The success of such a reaction would depend on the reactivity of the sulfonylacetonitrile component under the acidic conditions typically employed in the Biginelli reaction.

Strategic Modification of Sulfonyl and Acetonitrile Subunits

Beyond building the core structure through multicomponent reactions, the strategic modification of the sulfonyl and acetonitrile subunits of pre-existing molecules provides another important avenue for generating analogs of this compound.

The sulfonyl group can be introduced via oxidation of the corresponding sulfide (B99878). For instance, the related compound 2-{[(furan-2-yl)methyl]sulfanyl}acetonitrile can serve as a precursor. sigmaaldrich.com Oxidation of the sulfide to the sulfoxide (B87167) and subsequently to the sulfone would yield the target compound. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Table of Precursor and Target Compounds for Oxidation:

Precursor CompoundIUPAC NameTarget CompoundIUPAC Name
2-{[(Furan-2-yl)methyl]sulfanyl}acetonitrile2-{[(Furan-2-yl)methyl]sulfanyl}acetonitrile2-[(2-Furylmethyl)sulfinyl]acetonitrile2-[(2-Furylmethyl)sulfinyl]acetonitrile
2-[(2-Furylmethyl)sulfinyl]acetonitrile2-[(2-Furylmethyl)sulfinyl]acetonitrileThis compoundThis compound

The acetonitrile group itself can also be a handle for further chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different class of derivatives.

Furthermore, the furan (B31954) ring is susceptible to various transformations, including electrophilic substitution and cycloaddition reactions, allowing for modification of the heterocyclic core of the molecule. nih.govresearchgate.net This enables the synthesis of a wide array of analogs with diverse electronic and steric properties.

Chemical Reactivity and Mechanistic Studies of 2 2 Furylmethyl Sulfonyl Acetonitrile

Influence of the Electron-Withdrawing Sulfonyl Group on Reactivity

The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the alpha-methylene protons. This activation occurs through an inductive effect, where the electron density is pulled away from the carbon atom of the methylene (B1212753) group, making the attached protons more susceptible to abstraction by a base. reddit.com The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. reddit.com This stabilization makes the formation of the carbanion more favorable, thus increasing the acidity of the methylene protons.

The acidity of sulfones is a well-documented phenomenon. Studies on substituted phenyl phenacyl sulfones have shown a linear correlation between the acidity and the Hammett sigma values of the substituents, with electron-withdrawing groups increasing the acidity. researchgate.net This principle directly applies to 2-[(2-Furylmethyl)sulfonyl]acetonitrile, where the sulfonyl group renders the alpha-methylene protons acidic enough to participate in a variety of base-catalyzed reactions.

Table 1: Factors Influencing the Acidity of Alpha-Methylene Protons

FactorDescriptionImpact on Acidity
Inductive Effect The sulfonyl group withdraws electron density from the adjacent methylene group through the sigma bonds.Increases
Resonance Stabilization The negative charge of the resulting carbanion can be delocalized onto the oxygen atoms of the sulfonyl group.Increases
Nature of the R Group The electronic properties of the group attached to the sulfonyl moiety can further influence acidity.Varies

Impact on Electronic Properties and Steric Hindrance

While the sulfonyl group exerts a strong electronic influence, its steric bulk is also a factor to consider in chemical reactions. The tetrahedral geometry around the sulfur atom, with two oxygen atoms and two carbon substituents, can create steric hindrance that may influence the approach of reagents to nearby reactive sites. However, in the context of the alpha-methylene protons, this steric hindrance is generally not significant enough to prevent their abstraction by common bases.

Reactivity of the Nitrile Functionality

Nitriles can act as electrophiles, with the carbon atom of the cyano group being susceptible to attack by nucleophiles. The addition of a nucleophile to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. While simple alkylnitriles have a high pKa and are generally unreactive as nucleophiles, their activation can be achieved under specific catalytic conditions. organic-chemistry.org For instance, the use of a cationic ruthenium complex in conjunction with an amine base can facilitate the nucleophilic addition of acetonitrile (B52724) to aldehydes and imines. organic-chemistry.org

In the case of this compound, the electron-withdrawing sulfonyl group can influence the electrophilicity of the nitrile carbon. However, the more prominent reactivity pathway often involves the deprotonation of the alpha-methylene group, leading to the formation of a nucleophilic carbanion that can then participate in various addition reactions.

The Ritter reaction is a classic organic reaction that involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene in the presence of a strong acid. irb.hrorganic-chemistry.org This reaction proceeds through a nitrilium ion intermediate, which is subsequently hydrolyzed to form an amide. organic-chemistry.orgyoutube.com The scope of the Ritter reaction is broad and has been applied to a wide range of nitriles and carbocation precursors. irb.hrresearchgate.net

While there is no specific literature detailing the Ritter reaction with this compound, its nitrile functionality suggests that it could potentially participate in such a transformation. The reaction would involve the protonation of an alcohol or alkene to generate a carbocation, which would then be attacked by the nitrogen atom of the nitrile group in this compound. The stability of the resulting nitrilium ion would be a key factor in the success of the reaction. Studies on similar compounds, such as (benzenesulfonyl)difluoromethylated carbinols, have shown good reactivity in Ritter reactions, suggesting that the presence of a sulfonyl group does not preclude this type of transformation. cas.cn

Table 2: General Steps of the Ritter Reaction

StepDescriptionIntermediate
1. Carbocation Formation An alcohol or alkene is treated with a strong acid to generate a carbocation.Carbocation
2. Nucleophilic Attack The lone pair of electrons on the nitrile nitrogen attacks the carbocation.Nitrilium Ion
3. Hydrolysis The nitrilium ion is hydrolyzed upon aqueous workup.Amide

Oxidative C-CN Bond Cleavage Pathways

The carbon-carbon single bond between the alpha-carbon and the cyano group (C-CN) is generally robust. researchgate.net However, under specific conditions, particularly with transition metal catalysis, this bond can be cleaved. Oxidative addition of the C-CN bond to low-valent transition metals, such as Ni(0), is a common method for its cleavage. snnu.edu.cn This activation can lead to a variety of synthetic transformations, including cross-coupling reactions where the cyano group acts as a leaving group. researchgate.net

Furthermore, oxidative decyanation of secondary nitriles to form ketones is a known transformation. acs.org While the direct oxidative cleavage of the C-CN bond in this compound is not explicitly documented, the principles of C-CN bond activation suggest that under appropriate catalytic conditions, this pathway could be accessible. The reaction would likely involve the formation of a metal-cyanide complex, which could then be further transformed.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich diene, making it a suitable participant in various cycloaddition reactions. However, its aromatic character can also lead to a lower reactivity compared to non-aromatic dienes. The substitution pattern and the nature of the dienophile play a crucial role in determining the feasibility and outcome of these reactions.

Intramolecular Diels–Alder Reactions of Furan-Cored Compounds

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic molecules. In the context of furan-cored compounds, the furan ring serves as the diene, and a tethered dienophile undergoes a [4+2] cycloaddition. The feasibility of such reactions is influenced by the nature of the tether and the activation of the dienophile. For instance, in the synthesis of conformationally restricted analogues of nicotine and anabasine, the intramolecular Diels-Alder reaction of 3-amino-substituted furo[3,4-c]pyridines was investigated. While the reaction proceeded for certain substrates, attempts to extend this methodology to bridged nicotines were unsuccessful, even when the dienophile tether was activated by a p-tolylsulfonyl group nih.gov. This highlights the subtle balance of electronic and steric factors that govern the success of IMDA reactions involving furan.

Generally, furan derivatives with electron-withdrawing substituents exhibit higher exo-diastereoselectivity in Diels-Alder reactions with dienophiles like maleimides mdpi.com. The presence of the electron-withdrawing sulfonylacetonitrile moiety in this compound would be expected to decrease the reactivity of the furan diene. However, if the molecule were designed to have a tethered dienophile, the intramolecular nature of the reaction could still facilitate cycloaddition. The stereochemical outcome would likely favor the exo product due to the conformational constraints of the transition state in the intramolecular setup youtube.com.

Diene SystemDienophileActivating Group on DienophileOutcome of IMDAReference
Furo[3,4-c]pyridineTethered alkenep-TolylsulfonylNo reaction nih.gov
Substituted FuranMaleimides-High exo-selectivity mdpi.com

Photochemical Functionalization of Furan Derivatives

Furan derivatives can undergo a variety of photochemical reactions, including [2+2] cycloadditions, also known as the Paternò-Büchi reaction, when irradiated in the presence of a carbonyl compound to form oxetanes researchgate.net. The regioselectivity of this reaction is influenced by the electronic properties of both the furan and the carbonyl compound. For instance, the photochemical reaction of 2-substituted heterocyclic aldehydes with furan yields the corresponding exo oxetane derivatives via the excited triplet state researchgate.net.

Furan DerivativeReactantReaction TypeProductReference
Furan2-Substituted heterocyclic aldehydesPaternò-Büchi ([2+2] cycloaddition)exo-Oxetane researchgate.net

Complex Rearrangement and Cyclization Mechanisms

The presence of multiple functional groups in this compound provides opportunities for complex reaction cascades, leading to the formation of intricate molecular architectures. These reactions often involve the generation of reactive intermediates that can undergo subsequent rearrangements and cyclizations.

Cascade Reactions and Stereochemical Considerations

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient in organic synthesis. For furan-containing compounds, cascade reactions can be initiated at the furan ring or at a side chain. For example, the conversion of furfural (B47365) using bifunctional metal catalysts supported on niobia can lead to a cascade of hydrogenation and etherification reactions, yielding valuable products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and difurfuryl ether researchgate.netdntb.gov.ua.

In the case of this compound, the acidic methylene protons alpha to both the sulfonyl and nitrile groups can be deprotonated to form a stabilized carbanion. This carbanion could potentially act as a nucleophile to initiate a cascade sequence. For instance, intramolecular cyclization of unsaturated acyloxy sulfone derivatives, upon deprotonation, leads to the formation of fused furan ring systems nih.gov. A similar strategy could be envisioned for derivatives of this compound. The stereochemical outcome of such cascade reactions would be highly dependent on the substrate and reaction conditions, with the potential for creating multiple new stereocenters in a single operation.

Starting MaterialCatalyst/ReagentKey TransformationProductReference
FurfuralNi, Cu, Pd, or Ru on Nb2O5Hydrogenation/Etherification CascadeFurfuryl alcohol, Tetrahydrofurfuryl alcohol, Difurfuryl ether researchgate.netdntb.gov.ua
Unsaturated acyloxy sulfonesLHMDSIntramolecular Cyclization/DehydrationFused furan rings nih.gov

Sulfonyl and Sulfinyl Group Migrations

Sulfonyl group migrations are well-documented phenomena in organic chemistry and can occur through various mechanisms, including radical or polar processes, and can be either inter- or intramolecular rsc.org. These migrations often lead to unexpected and synthetically useful products. A comprehensive review of sulfonyl migrations covers formal 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, and 1,7-sulfonyl shifts rsc.org.

A notable example of a sulfonyl migration is the TMSOTf-mediated 5-endo-dig aminocyclization of N-homopropargyl hydroxylamines, which is followed by a researchgate.netrsc.org-sulfonyl migration from nitrogen to carbon to afford 3-sulfonyl cyclic nitrones diastereoselectively colab.ws. While this example does not involve a furan ring, it demonstrates the principle of a 1,3-sulfonyl migration in a heterocyclic system. In the context of this compound, a similar migration could potentially be induced under appropriate conditions, leading to the formation of a C-sulfonylated furan derivative at a different position. The driving force for such a rearrangement would be the formation of a more stable thermodynamic product.

SubstrateReagentType of MigrationProductReference
N-Homopropargyl hydroxylaminesTMSOTf researchgate.netrsc.org-Sulfonyl migration (N to C)3-Sulfonyl cyclic nitrone colab.ws

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers a powerful platform for the functionalization of organic molecules, and sulfones have emerged as versatile coupling partners in these reactions. The C-S bond in sulfones can be activated by various transition metals, enabling a range of cross-coupling and desulfonylative transformations wikipedia.org.

Nickel-catalyzed desulfonylative cross-coupling reactions of aryl sulfones with aryl bromides have been developed to form biaryl compounds nih.govresearchgate.net. Similarly, palladium and rhodium cooperative catalysis has been employed for the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones kyoto-u.ac.jp. These methods highlight the potential for using the sulfonyl group in this compound as a leaving group in cross-coupling reactions. Such a strategy would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the methylene position, providing access to a wide array of functionalized furan derivatives. The efficiency of these couplings can be influenced by the nature of the catalyst, ligands, and the electronic properties of the sulfone substrate.

SubstrateCoupling PartnerCatalyst SystemProductReference
Aryl sulfonesAryl bromidesNickel catalystBiaryl compounds nih.govresearchgate.net
Aryl trifluoromethyl sulfonesArylboronic acid neopentylglycol estersPalladium/Rhodium catalystBiaryls kyoto-u.ac.jp

Gold-Catalyzed Reactions of Activated Unsaturated Systems

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate carbon-carbon multiple bonds towards nucleophilic attack. In the context of this compound, the furan ring and the electron-withdrawing sulfonyl and nitrile groups would play crucial roles in its reactivity with unsaturated systems like alkynes and allenes.

The sulfonyl group, being a strong electron-withdrawing group, can polarize adjacent alkynes, making them more susceptible to nucleophilic attack. Gold-catalyzed intermolecular couplings of sulfonylacetylenes with allyl ethers have been reported to proceed via a tandem carboalkoxylation mechanism beilstein-journals.org. It is plausible that this compound could participate in similar gold-catalyzed reactions. For instance, in the presence of a gold catalyst, the furan ring could act as a nucleophile, attacking a gold-activated alkyne.

Furthermore, gold catalysts are known to facilitate the synthesis of furan derivatives through various cyclization reactions. For example, the gold-catalyzed reaction of enynones with sulfoximines leads to the formation of N-(α-furanyl) alkyl sulfoximines via a Michael addition followed by intramolecular cyclization rsc.org. While this compound does not possess an enynone moiety, the furan ring itself can participate in gold-catalyzed cycloadditions.

A proposed hypothetical gold-catalyzed reaction of this compound with an activated alkyne is depicted below:

Reactant 1Reactant 2CatalystProposed Product
This compoundPhenylacetyleneAu(I) complexFuran-alkyne adduct

This reaction would likely proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the electron-rich furan ring. The sulfonylacetonitrile moiety would act as a directing group and could influence the regioselectivity of the addition.

C-H Activation and Cross-Coupling Methodologies

Direct C-H activation and functionalization represent a powerful strategy for the efficient synthesis of complex molecules. For this compound, both the furan ring and the methylene bridge offer potential sites for C-H activation.

The furan ring is known to undergo C-H activation, particularly at the C5 position, which is electronically activated. Transition metal catalysts, such as palladium and rhodium, are commonly employed for this purpose. For instance, palladium-catalyzed cross-coupling reactions are widely used in drug discovery and development to form C-C and C-N bonds nih.gov. It is conceivable that the C-H bonds of the furan ring in this compound could be activated by a palladium catalyst, allowing for subsequent cross-coupling with various partners, such as aryl halides or boronic acids.

The sulfonyl group can also play a role in directing C-H activation. While direct C-H activation adjacent to a sulfonyl group can be challenging, related sulfinyl groups have been used to direct palladium-catalyzed cross-coupling reactions nih.gov. Pyridine-2-sulfinates, for example, have been utilized as effective nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions .

A hypothetical C-H activation and cross-coupling reaction of this compound is presented in the following table:

Reactant 1Coupling PartnerCatalystProposed Product
This compoundIodobenzenePd(OAc)2 / Ligand5-Phenyl-2-[(2-furylmethyl)sulfonyl]acetonitrile

In this proposed transformation, the palladium catalyst would selectively activate the C5-H bond of the furan ring, followed by oxidative addition of iodobenzene and reductive elimination to afford the cross-coupled product.

Copper/O2-Mediated Oxidations

Copper-catalyzed aerobic oxidations offer an environmentally friendly and efficient method for the formation of C-O and C=O bonds. The methylene bridge in this compound is a potential target for such oxidative transformations.

Copper-promoted methylene C-H oxidation to a ketone derivative using molecular oxygen as the oxidant has been reported for ligands containing a methylene group flanked by two pyridine rings rsc.org. The mechanism is believed to involve the activation of O2 by the copper catalyst. Similarly, the methylene group in this compound, being activated by the adjacent sulfonyl and furan groups, could be susceptible to copper-catalyzed oxidation to a carbonyl group.

Furthermore, copper-catalyzed aerobic oxidative coupling of aromatic alcohols with acetonitrile to form β-ketonitriles has been demonstrated organic-chemistry.org. This reaction proceeds via the oxidation of the alcohol to an aldehyde, followed by cyanomethylation. While this compound already contains the nitrile group, the furan ring could potentially undergo oxidative coupling reactions.

A plausible copper/O2-mediated oxidation of this compound is outlined below:

SubstrateOxidantCatalystProposed Product
This compoundO2Cu(I) or Cu(II) salt2-Oxo-2-[(2-furylmethyl)sulfonyl]acetonitrile

This reaction would likely proceed through a radical mechanism, initiated by the copper-catalyzed activation of molecular oxygen. The resulting reactive oxygen species would then abstract a hydrogen atom from the methylene bridge, leading to the formation of the corresponding ketone after further oxidation.

Reaction Optimization and Kinetic Analysis

One Factor At a Time (OFAT) Methodologies

The One Factor At a Time (OFAT) methodology is a traditional approach to reaction optimization where one variable is changed while all others are kept constant. This method is straightforward to implement and can provide a basic understanding of the effect of individual parameters on the reaction outcome.

For a hypothetical gold-catalyzed reaction of this compound, an OFAT approach could be used to optimize parameters such as temperature, catalyst loading, solvent, and reaction time. A hypothetical OFAT optimization is presented below:

ExperimentTemperature (°C)Catalyst Loading (mol%)SolventReaction Time (h)Yield (%)
1251Dichloromethane1245
2501Dichloromethane1265
3701Dichloromethane1258
4500.5Dichloromethane1255
5502Dichloromethane1268
6501Toluene1275
7501Acetonitrile1260
8501Toluene2480

Based on this hypothetical data, one might conclude that the optimal conditions are a temperature of 50°C, a catalyst loading of 1-2 mol%, toluene as the solvent, and a reaction time of 24 hours. However, OFAT does not account for interactions between variables, which can be a significant limitation.

Design of Experiments (DoE) for Reaction Parameter Space Exploration

Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction parameter space and identifying interactions between variables mt.comresearchgate.netsci-hub.sesemanticscholar.org. This methodology is more efficient than OFAT and is widely used in process development and optimization sci-hub.se.

For optimizing a reaction involving this compound, a factorial design or a response surface methodology could be employed. A hypothetical 2³ factorial design for a copper-catalyzed oxidation could involve varying temperature, catalyst concentration, and pressure of O2 at two levels (low and high).

RunTemperature (°C)[Catalyst] (mol%)O2 Pressure (atm)Yield (%)
1601155
2801170
3605165
4805185
5601360
6801378
7605375
8805392

Analysis of this data would not only reveal the main effects of each factor but also any interaction effects. For example, it might be found that the effect of temperature on the yield is more pronounced at higher catalyst concentrations.

Elucidation of Reaction Kinetics and Rate Laws

Understanding the kinetics of a reaction is crucial for elucidating its mechanism and for process control. The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants libretexts.orgvedantu.com. It is determined experimentally and cannot be predicted from the stoichiometry of the reaction libretexts.orgvedantu.com.

For a hypothetical C-H activation reaction of this compound with an aryl halide, the rate law would be of the form:

Rate = k[this compound]ᵃ[Aryl Halide]ᵇ[Catalyst]ᶜ

The exponents a, b, and c represent the order of the reaction with respect to each component and must be determined experimentally. This can be achieved using the method of initial rates, where the initial rate of the reaction is measured at different initial concentrations of the reactants.

A hypothetical set of initial rate data is shown below:

Experiment[Substrate] (M)[Aryl Halide] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.014.0 x 10⁻⁵
40.10.10.021.0 x 10⁻⁵

From this data, it could be deduced that the reaction is first order with respect to the substrate (doubling the concentration doubles the rate), second order with respect to the aryl halide (doubling the concentration quadruples the rate), and zero order with respect to the catalyst (doubling the concentration has no effect on the rate). The rate law would therefore be:

Rate = k[Substrate][Aryl Halide]²

The rate constant, k, could then be calculated from any of the experimental runs. Further kinetic studies, such as determining the activation energy through Arrhenius plots, would provide deeper insights into the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation Techniques in Sulfonylacetonitrile Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-[(2-Furylmethyl)sulfonyl]acetonitrile, the expected molecular formula is C₇H₇NO₃S. alfa-chemistry.com

The theoretical monoisotopic mass can be calculated as follows:

7 carbons (12.000000 Da each) = 84.000000 Da

7 hydrogens (1.007825 Da each) = 7.054775 Da

1 nitrogen (14.003074 Da) = 14.003074 Da

3 oxygens (15.994915 Da each) = 47.984745 Da

1 sulfur (31.972071 Da) = 31.972071 Da

Total Monoisotopic Mass = 185.014865 Da

In an HRMS experiment, this would be observed as the [M+H]⁺ ion at m/z 186.02269, the [M+Na]⁺ ion at m/z 208.00463, or another adduct, depending on the ionization conditions. The high accuracy of the measurement (typically within 5 ppm) would allow for the unambiguous confirmation of the elemental formula C₇H₇NO₃S.

Table 1: Predicted HRMS Data for this compound

Ion Species Calculated m/z
[M+H]⁺ 186.02269
[M+Na]⁺ 208.00463

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures. The solvent used for analysis, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), would influence the exact chemical shifts. pitt.edusigmaaldrich.comcarlroth.com

¹H NMR:

Furan (B31954) Ring Protons: The furan ring is expected to show three distinct signals. The proton at position 5 (adjacent to the oxygen) would likely be the most downfield, appearing as a multiplet around 7.4-7.6 ppm. The proton at position 3 would be the most upfield, around 6.4-6.6 ppm, and the proton at position 4 would be in between, around 6.3-6.5 ppm, likely showing coupling to the other two furan protons.

Methylene (B1212753) Protons (CH₂-SO₂): The methylene group attached to the sulfonyl group would likely appear as a singlet around 4.5-5.0 ppm.

Methylene Protons (SO₂-CH₂-CN): The methylene group adjacent to both the sulfonyl and nitrile groups would be significantly deshielded and is expected to be a singlet in the range of 4.0-4.5 ppm.

¹³C NMR:

Nitrile Carbon (CN): This carbon is typically found in the 115-120 ppm region.

Furan Ring Carbons: The carbon at position 2 (bearing the methylene group) would be around 145-150 ppm. The carbon at position 5 would be in the range of 143-146 ppm. The carbons at positions 3 and 4 would be more shielded, appearing around 110-115 ppm.

Methylene Carbons: The methylene carbon attached to the furan ring would likely resonate around 50-55 ppm, while the methylene carbon between the sulfonyl and nitrile groups would be in a similar range, around 45-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Furan H-5 7.4-7.6 -
Furan H-3 6.4-6.6 -
Furan H-4 6.3-6.5 -
-CH₂-SO₂ 4.5-5.0 50-55
SO₂-CH₂-CN 4.0-4.5 45-50
Furan C-2 - 145-150
Furan C-5 - 143-146
Furan C-3 - 110-115
Furan C-4 - 110-115

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, several key absorption bands would be expected. nist.gov

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

Sulfonyl (S=O) Stretch: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.

Furan Ring C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene groups would appear just below 3000 cm⁻¹.

C-O-C Stretch: The stretching of the C-O-C bond in the furan ring would likely be observed in the 1000-1300 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furan ring constitutes the primary chromophore in this compound. Furan itself exhibits a strong absorption maximum around 200-210 nm. The presence of the sulfonylacetonitrile substituent may cause a slight shift in this absorption. A typical UV-Vis spectrum, likely recorded in a solvent such as acetonitrile (B52724) or methanol, would be expected to show a primary absorption band in the short-wavelength UV region. shimadzu.comchiralabsxl.comsigmaaldrich.com

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopy Functional Group Predicted Absorption
IR Nitrile (C≡N) 2240-2260 cm⁻¹
IR Sulfonyl (S=O) 1300-1350 cm⁻¹ (asymmetric), 1120-1160 cm⁻¹ (symmetric)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. As no experimental crystal structure is available for this compound, we can only speculate on its potential solid-state conformation.

A crystal structure would precisely define the geometry around the sulfur atom, which is expected to be tetrahedral. It would also reveal the torsion angles between the furan ring, the sulfonyl group, and the acetonitrile moiety. Intermolecular interactions, such as hydrogen bonding (if any) or dipole-dipole interactions involving the sulfonyl and nitrile groups, would also be elucidated, providing insight into the crystal packing. Without experimental data, a table of crystallographic parameters cannot be generated.

Theoretical and Computational Chemistry Applications in Understanding 2 2 Furylmethyl Sulfonyl Acetonitrile

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org It is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 2-[(2-Furylmethyl)sulfonyl]acetonitrile. researchgate.net DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. aps.org

Prediction of Reactivity and Regioselectivity

DFT is instrumental in predicting how and where a molecule is likely to react. This is achieved through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and reactivity descriptors derived from them.

Fukui Functions: To gain a more detailed, atom-specific understanding of reactivity, condensed Fukui functions can be calculated. numberanalytics.com These functions quantify the change in electron density at a specific atomic site when an electron is added or removed, thereby predicting the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. nih.gov Studies on related furan (B31954) derivatives have successfully used Fukui functions to predict regioselectivity in electrophilic substitution reactions, consistently identifying specific carbon atoms on the furan ring as the most reactive sites. semanticscholar.orgcambridge.org

Illustrative Fukui Function Indices for Predicting Reactivity in this compound. Higher values indicate greater reactivity for the given attack type.
Atomic Sitef⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)f⁰ (Radical Attack)
Furan C20.050.250.15
Furan C50.080.280.18
Methylene (B1212753) C0.220.030.12
Nitrile C0.180.010.09
Sulfonyl S0.150.020.08

Elucidation of Reaction Transition States and Pathways

DFT calculations are crucial for mapping out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them.

A transition state (TS) is a high-energy, unstable configuration that represents the energy maximum along a reaction coordinate. numberanalytics.com By locating the TS, chemists can calculate the activation energy barrier of a reaction, which is a critical factor in determining the reaction rate. nih.gov For instance, in a potential reaction involving this compound, DFT could be used to model the transition state for a substitution reaction at the methylene carbon or an electrophilic addition to the furan ring. nih.gov

Once a transition state is located and confirmed (characterized by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. fiveable.mescm.com IRC calculations trace the minimum energy path downhill from the transition state, ensuring that it correctly connects the intended reactants and products. numberanalytics.commdpi.com This process provides a detailed step-by-step visualization of how bond-breaking and bond-forming events occur throughout the reaction, offering profound mechanistic insights. iastate.edunih.gov

Analysis of Intermolecular Interactions and Charge Distribution

The functionality of a molecule is often dictated by how it interacts with itself and with other molecules. DFT provides tools to analyze the charge distribution and the nature of these interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (AIM) is another method used to analyze the electron density (a physically observable quantity). nih.gov AIM can identify and characterize chemical bonds and other significant intermolecular interactions, such as hydrogen bonds or weaker van der Waals forces. nih.govnih.gov By analyzing the topological properties of the electron density at specific "bond critical points," one can determine the strength and nature of these interactions. researchgate.net For this compound, AIM could be used to characterize potential C-H···O or C-H···N hydrogen bonds that dictate its crystal packing or interactions with a solvent. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Beyond DFT, a range of quantum chemical calculation methods can be employed to deepen the understanding of reaction mechanisms. nih.govresearchgate.netrsc.org While DFT is often the workhorse, other methods can be used for benchmarking or for systems where DFT might struggle, such as those with significant multi-reference character. acs.org

For example, in studying a reaction involving this compound, researchers might employ methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for higher accuracy in calculating energies, especially for transition states. nih.gov These calculations can help verify reaction pathways proposed by DFT and provide a more quantitative picture of energy barriers. nih.govnih.gov By systematically modeling each step of a proposed mechanism—including the formation of intermediates, transition states, and products—quantum chemical calculations can validate or disprove mechanistic hypotheses, providing a level of detail that is often inaccessible through experimental means alone. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a broader set of computational techniques that can predict the dynamic behavior and interactions of molecules over time. unifap.br These methods are particularly useful for understanding how this compound might behave in a condensed phase (like a solution) or interact with a biological target. nih.gov

Future Research Trajectories and Innovations in Sulfonylacetonitrile Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. The concept of atom economy, which measures the extent to which atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. arxiv.orgsciety.org Future research in the synthesis of sulfonylacetonitriles will undoubtedly prioritize the development of sustainable and atom-economical routes.

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a powerful strategy for improving atom economy. neurips.cc The use of sulfur dioxide surrogates, such as sodium metabisulfite, in MCRs has shown promise for the synthesis of 2-arylsulfonylacetonitriles under mild conditions. neurips.cc These methods offer a more streamlined and efficient approach compared to traditional stepwise syntheses.

Future efforts will likely focus on adapting these sustainable methodologies to the synthesis of furan-containing sulfonylacetonitriles. The development of one-pot procedures that combine the formation of the furan (B31954) ring with the introduction of the sulfonylacetonitrile moiety would be a significant advancement. Additionally, exploring the use of renewable starting materials and biocompatible catalysts will be crucial in minimizing the environmental impact of these synthetic processes.

Exploration of Unprecedented Reactivity Modes for Enhanced Molecular Complexity

The sulfonyl and nitrile groups in 2-[(2-Furylmethyl)sulfonyl]acetonitrile are both electron-withdrawing, which activates the adjacent methylene (B1212753) group and imparts unique reactivity to the molecule. This inherent reactivity can be harnessed to develop novel synthetic transformations for the construction of more complex molecular scaffolds.

Cycloaddition reactions are powerful tools for the formation of cyclic structures in a single step. arxiv.org The dienophilic nature of the activated double bond in derivatives of sulfonylacetonitriles could be exploited in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems containing the furan and sulfonylacetonitrile motifs. arxiv.org Both thermal and photochemical conditions can influence the stereochemical outcome of these reactions, providing access to a diverse range of products. mdpi.com

Furthermore, the development of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, offers an efficient pathway to molecular complexity. A cascade approach involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction has been successfully employed for the synthesis of functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. Future research could explore the integration of the sulfonylacetonitrile unit into such cascade sequences, leading to the rapid assembly of intricate heterocyclic frameworks.

The exploration of novel reactivity could also involve the use of visible light photocatalysis to generate radical intermediates from sulfonylacetonitriles. These reactive species could then participate in a variety of bond-forming reactions, opening up new avenues for the functionalization of this class of compounds.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of AI and ML also extends to the prediction of molecular properties. For instance, computational models can be used to predict the biological activity or material properties of novel sulfonylacetonitrile derivatives, guiding the design of new compounds with desired functionalities. Density functional theory (DFT) methods, for example, have been used to predict the oxidative stability of sulfides in drug-like molecules. acs.org

Advancements in Stereoselective Synthesis of Furan-Containing Sulfonylacetonitriles

The presence of stereocenters in a molecule can have a profound impact on its biological activity. Therefore, the development of methods for the stereoselective synthesis of furan-containing sulfonylacetonitriles is a critical area of future research.

While the synthesis of furan-containing compounds presents its own set of challenges, several strategies have been developed to control stereochemistry. shareok.org For example, a cascade approach for the synthesis of functionalized (2-furyl)-2-pyrrolidines has been shown to proceed with high diastereoselectivity. shareok.org Future work will likely focus on adapting such methodologies to incorporate the sulfonylacetonitrile moiety while maintaining stereocontrol.

The use of chiral catalysts is a powerful strategy for achieving enantioselective transformations. Organocatalysis and transition-metal catalysis with chiral ligands have been widely employed in asymmetric synthesis. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving sulfonylacetonitriles would be a significant breakthrough. This could involve, for example, the asymmetric alkylation of the activated methylene group in this compound or the enantioselective cycloaddition reactions of its derivatives.

Moreover, the combination of computational modeling and experimental work will be crucial in advancing stereoselective synthesis. Theoretical calculations can help in understanding the mechanism of stereoselection and in designing more effective chiral catalysts and reagents. This synergistic approach will be instrumental in unlocking the full potential of furan-containing sulfonylacetonitriles as building blocks for the synthesis of complex, stereochemically defined molecules.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-[(2-Furylmethyl)sulfonyl]acetonitrile, and what critical parameters influence yield?

  • Answer : A common approach involves nucleophilic substitution or sulfonylation reactions. For example, acetonitrile derivatives are synthesized by reacting halogenated precursors with sulfonylating agents in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile . Key parameters include:

  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC .
  • Solvent choice : Acetonitrile enhances solubility of intermediates and stabilizes reactive species .
  • Base strength : Weak bases minimize undesired hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : A combination of techniques is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the furyl and sulfonyl groups (e.g., integration ratios for protons adjacent to the sulfonyl moiety) .
  • FTIR : Confirms the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .
  • Single-crystal XRD : Resolves bond lengths and angles, critical for verifying stereoelectronic effects of the sulfonyl group .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

  • Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in acetonitrile. Insoluble in non-polar solvents like hexane .
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the nitrile group or sulfonyl degradation . Avoid prolonged exposure to moisture or strong bases.

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the nitrile moiety in this compound under nucleophilic conditions?

  • Answer : The sulfonyl group increases electrophilicity of the nitrile carbon by withdrawing electron density through resonance. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but may also promote side reactions like hydrolysis if pH is not controlled. Computational studies (DFT) can quantify charge distribution, while kinetic experiments under varying pH and nucleophile concentrations validate mechanistic pathways .

Q. What strategies can mitigate contradictory data regarding the thermal stability of sulfonyl acetonitrile derivatives during differential scanning calorimetry (DSC) analysis?

  • Answer : Contradictions often arise from impurities or polymorphic variations. Strategies include:

  • Purification : Recrystallization from acetonitrile/water mixtures to isolate pure phases .
  • Controlled heating rates : Slow ramping (2–5°C/min) to distinguish decomposition events from solvent evaporation .
  • Complementary techniques : Pair DSC with thermogravimetric analysis (TGA) to correlate mass loss with thermal events .

Q. How can computational modeling (e.g., QSPR, molecular docking) predict the biological activity of this compound derivatives?

  • Answer :

  • QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability or toxicity. For example, the sulfonyl group’s hydrophilicity may improve water solubility but reduce membrane permeability .
  • Molecular docking : Screen derivatives against target proteins (e.g., COVID-19 main protease) to prioritize synthesis. Docking scores and binding poses guide structural optimization .

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